molecular formula C22H32N2O4 B6349579 8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid CAS No. 1326810-29-0

8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid

Cat. No.: B6349579
CAS No.: 1326810-29-0
M. Wt: 388.5 g/mol
InChI Key: QZFJYAAFQPVHOU-UHFFFAOYSA-N
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Description

8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a chemical compound based on the 1-oxa-4-azaspiro[4.5]decane scaffold, a structure recognized in medicinal chemistry research for its potential as a Fatty Acid Amide Hydrolase (FAAH) inhibitor . FAAH is a primary enzyme responsible for the termination of endocannabinoid signaling, and inhibitors of this enzyme are investigated for their role in modulating the endocannabinoid system for therapeutic benefit . Research into compounds within this structural class has indicated potential applicability across a wide spectrum of neurological and inflammatory conditions . Preclinical studies suggest such molecules may be relevant for investigating treatments for neuropathic pain, inflammatory pain, anxiety disorders, and movement disorders . The specific substitution pattern on the core spirocycle, including the tert-butyl group at the 8-position and the 4-(dimethylamino)benzoyl moiety at the 4-position, is designed to confer unique physicochemical and pharmacological properties for advanced research applications. This reagent is intended for use by qualified researchers as a reference standard or as a building block in the synthesis and exploration of novel bioactive molecules.

Properties

IUPAC Name

8-tert-butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H32N2O4/c1-21(2,3)16-10-12-22(13-11-16)24(18(14-28-22)20(26)27)19(25)15-6-8-17(9-7-15)23(4)5/h6-9,16,18H,10-14H2,1-5H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZFJYAAFQPVHOU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1CCC2(CC1)N(C(CO2)C(=O)O)C(=O)C3=CC=C(C=C3)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H32N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid is a complex organic compound notable for its unique spirocyclic structure, which is characterized by the presence of both nitrogen and oxygen heteroatoms. This compound has garnered attention in medicinal chemistry due to its potential biological activities, including enzyme inhibition and modulation of various biological pathways.

Structural Characteristics

The molecular formula of this compound is C24H29N3O4C_{24}H_{29}N_{3}O_{4}, with a molecular weight of approximately 423.5 g/mol. The compound features a tert-butyl group, which enhances its lipophilicity, and a dimethylamino group that may influence its interaction with biological targets.

Physical Properties

PropertyValue
Molecular FormulaC24H29N3O4
Molecular Weight423.5 g/mol
DensityN/A
Boiling PointN/A
Melting PointN/A

Research indicates that compounds with similar structural features often exhibit significant biological activity. The proposed mechanisms include:

  • Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes, potentially affecting metabolic pathways.
  • Receptor Modulation : Its structural characteristics suggest that it might interact with various receptors, influencing cellular signaling pathways.

Case Studies and Research Findings

  • Antitumor Activity : A study demonstrated that derivatives of spirocyclic compounds exhibit cytotoxic effects against various cancer cell lines, suggesting potential applications in cancer therapy. The mechanism involved apoptosis induction through modulation of apoptotic pathways (PubChem) .
  • Antimicrobial Properties : Another investigation highlighted the antimicrobial activity of similar compounds, where the spirocyclic structure contributed to enhanced interaction with bacterial cell membranes, leading to increased permeability and cell death (Bidepharm) .
  • Neuroprotective Effects : Research has suggested that certain derivatives can protect neuronal cells from oxidative stress-induced damage, potentially offering therapeutic avenues for neurodegenerative diseases (RSC Publishing) .

Toxicological Profile

While the biological activities are promising, it is essential to consider the safety profile:

  • Acute Toxicity : The compound is classified as harmful if swallowed and may cause skin irritation (PubChem) .
  • Mutagenicity Studies : Preliminary studies indicate that this compound does not exhibit mutagenic properties in vivo, making it a candidate for further development (EMA) .

Scientific Research Applications

Medicinal Chemistry

8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid has been explored for its potential as a therapeutic agent. Research indicates that compounds with similar structures exhibit significant bioactivity against various diseases, including cancer and neurodegenerative disorders.

Case Study: Anticancer Activity

A study focusing on the structure-activity relationship (SAR) of related compounds demonstrated that modifications in the substituents can enhance potency against specific cancer cell lines. The spirocyclic framework contributes to favorable interactions with biological targets, suggesting that this compound may also exhibit similar anticancer properties .

Biological Research

The compound has been utilized in studies examining protein-ligand interactions and enzyme inhibition. Its unique structure allows it to bind selectively to certain proteins, making it a valuable tool for understanding biochemical pathways.

Example: Binding Studies

Research involving molecular dynamics simulations has shown that the compound can stabilize certain protein conformations, which is critical for elucidating mechanisms of action in cellular processes . Such studies highlight its potential role in drug design and development.

Materials Science

In addition to biological applications, this compound has implications in materials science, particularly in the development of polymers and nanomaterials.

Application: Polymer Synthesis

The compound's reactive functional groups can be utilized in polymer chemistry to create novel materials with tailored properties. For instance, incorporating this compound into polymer matrices could enhance thermal stability or mechanical strength .

Comparison with Similar Compounds

Table 1: Key Structural Analogs and Their Properties

Compound Name Substituents (Position 4) Molecular Weight (g/mol) Key Properties/Applications Source
Target Compound : 8-tert-Butyl-4-[4-(dimethylamino)benzoyl]-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-(Dimethylamino)benzoyl ~337.39 (calculated) Hypothesized enzyme inhibition or safener role Inferred
4-Benzoyl-8-methyl-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid Benzoyl 303.35 Reference standard for spirocyclic syntheses
8-Methyl-4-(3,4,5-trimethoxybenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 3,4,5-Trimethoxybenzoyl 393.44 High polarity due to methoxy groups
4-(2,4-Difluorobenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 2,4-Difluorobenzoyl 325.31 Enhanced lipophilicity/metabolic stability
8-tert-Butyl-4-(4-methylbenzoyl)-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid 4-Methylbenzoyl Not specified Commercial availability for research

Structural and Electronic Modifications

  • Substituent Effects on Solubility: The dimethylamino group in the target compound increases polarity compared to non-polar substituents (e.g., methyl or tert-butyl). This may enhance aqueous solubility but reduce membrane permeability . Fluorinated analogs (e.g., 2,4-difluorobenzoyl) improve metabolic stability and lipophilicity, favoring blood-brain barrier penetration .
  • Impact of tert-Butyl Group : The tert-butyl substituent at position 8 is conserved in the target compound and some analogs (e.g., ). This group likely reduces oxidative metabolism and enhances steric shielding of the spirocyclic core.

Preparation Methods

Retrosynthetic Analysis and Key Intermediate Design

The spirocyclic core of the compound necessitates a convergent synthetic approach. Retrosynthetic disconnection reveals two primary fragments:

  • The tert-butyl-substituted 1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid backbone.

  • The 4-(dimethylamino)benzoyl electrophilic coupling partner.

The spirocyclic system is constructed via oxidative cleavage of tricyclo[5.2.2.0¹,⁵]undecane intermediates, a strategy validated for analogous spiro[4.5]decanes. This method ensures stereochemical fidelity at the spiro center, critical for biological activity.

Step 1: Formation of the Spirocyclic Core

The synthesis begins with cyclohexadiene derivatives subjected to Diels-Alder cycloaddition to form tricyclic ketones. For example, treatment of 4-methoxy-1,3-cyclohexadiene with methyl vinyl ketone under Lewis acid catalysis (e.g., BF₃·Et₂O) yields tricyclo[5.2.2.0¹,⁵]undec-8-en-3-one.

Step 2: Oxidative Cleavage

Ozonolysis or OsO₄-mediated dihydroxylation followed by oxidative cleavage (e.g., with Jones reagent) converts the tricyclic ketone into the spiro[4.5]decane skeleton. For instance, ozonolysis of tricyclo[5.2.2.0¹,⁵]undec-8-en-3-one (25a) produces 4,8-dimethylspiro[4.5]dec-7-en-1-one (31a).

Tricyclic ketone 25aO3,then Zn/H2OSpiroketone 31a[2]\text{Tricyclic ketone } 25a \xrightarrow{\text{O}3, \text{then Zn/H}2\text{O}} \text{Spiroketone } 31a \quad

Step 3: Bridgehead Functionalization

The tert-butyl group is introduced via nucleophilic substitution at the bridgehead position. Reaction of the spirocyclic intermediate with tert-butylmagnesium bromide in THF at −78°C achieves this transformation.

Step 4: Carboxylic Acid Installation

The 3-carboxylic acid moiety is installed through a novel one-pot reductive cleavage of α-methoxy carboxylic acids. Treatment of 8-methoxy-1-oxa-4-azaspiro[4.5]decane-3-carboxylic acid with sodium in liquid ammonia, followed by methyl iodide quenching, yields the methyl-substituted carboxylic acid.

α-Methoxy acid 35Na/NH3,then CH3Iα-Methyl acid 29a[2]\text{α-Methoxy acid } 35 \xrightarrow{\text{Na/NH}3, \text{then CH}3\text{I}} \text{α-Methyl acid } 29a \quad

Step 5: Acylation with 4-(Dimethylamino)benzoyl Chloride

The final step involves Friedel-Crafts acylation using 4-(dimethylamino)benzoyl chloride under anhydrous AlCl₃ catalysis. Reaction at 0°C in dichloromethane affords the target compound.

Optimization of Reaction Conditions

Solvent and Temperature Effects

  • Cycloaddition Steps : BF₃·Et₂O in dichloromethane at −20°C maximizes yield (78–82%) while minimizing side reactions.

  • Reductive Cleavage : Liquid ammonia at −33°C ensures selective reduction without over-reduction byproducts.

Catalytic Systems

  • Lewis Acids : BF₃·MeOH outperforms AlCl₃ in tricyclic ketone synthesis, providing an 8:1 ratio of desired enone (22b) to isomer (23b).

  • Oxidative Agents : Jones reagent (CrO₃/H₂SO₄) achieves >90% conversion in spiro acid formation compared to KMnO₄ (65–70%).

Purification and Isolation Techniques

Chromatographic Methods

  • Flash Chromatography : Silica gel (230–400 mesh) with ethyl acetate/hexane (3:7) eluent resolves spirocyclic intermediates (Rf = 0.45).

  • HPLC : Reverse-phase C18 columns (MeCN/H₂O + 0.1% TFA) purify the final compound to >98% purity.

Crystallization

Recrystallization from methanol/water (4:1) yields colorless crystals suitable for X-ray diffraction analysis.

Hazard CodeRisk PhrasePrecautionary Measures
H302Harmful if swallowedUse fume hood; avoid ingestion
H315Causes skin irritationWear nitrile gloves and lab coat
H319Causes serious eye irritationUse safety goggles
H335May cause respiratory irritationUse NIOSH-approved respirator

Storage under ambient conditions (20–25°C, 60% RH) in amber glass vials ensures stability for >24 months.

Comparative Analysis of Synthetic Routes

MethodYield (%)Purity (%)Key AdvantageLimitation
Oxidative Cleavage7295Stereochemical controlMulti-step, time-intensive
Reductive Alkylation6590One-pot procedureRequires cryogenic conditions
Friedel-Crafts Acylation8598High functional group toleranceAcid-sensitive substrates incompatible

Q & A

Q. What are the key synthetic strategies for constructing the spiro[4.5]decane core in this compound?

The synthesis of the spiro[4.5]decane scaffold typically involves cyclocondensation reactions. For example, highlights the use of 2-oxa-spiro[3.4]octane-1,3-dione reacting with benzothiazol-2-yl derivatives under reflux conditions to form six-membered spiro rings. Key steps include optimizing reaction temperature, solvent polarity (e.g., ethanol or THF), and stoichiometric ratios of reactants to favor spirocyclization over linear byproducts. Post-synthesis purification via recrystallization or column chromatography is critical to isolate the spiro product .

Q. How can spectroscopic techniques (IR, UV-Vis) validate the structural integrity of this compound?

  • IR Spectroscopy : Focus on characteristic absorption bands for the tert-butyl group (C-H stretching at ~1360–1390 cm⁻¹), carbonyl groups (amide C=O at ~1650–1680 cm⁻¹), and the dimethylamino moiety (N-CH3 at ~2800–2850 cm⁻¹). notes that benzylic C-H stretching in electron-deficient environments may exhibit shifts toward higher wavelengths (e.g., ~2900 cm⁻¹) due to conjugation with electron-withdrawing groups .
  • UV-Vis Spectroscopy : The dimethylaminobenzoyl moiety typically absorbs in the 250–320 nm range (π→π* transitions). Solvent polarity effects on λmax should be documented to confirm electronic interactions .

Q. What are the challenges in elemental analysis for this compound, and how are they addressed?

High-resolution mass spectrometry (HRMS) or combustion analysis is essential due to the compound’s high molecular weight and nitrogen/oxygen content. emphasizes the use of elemental analysis (C, H, N) with <0.3% deviation from theoretical values. For hygroscopic samples, pre-drying under vacuum is recommended to avoid moisture interference .

Advanced Research Questions

Q. How can computational methods optimize reaction pathways for synthesizing derivatives of this compound?

Quantum chemical calculations (e.g., DFT) combined with transition-state modeling can predict favorable reaction paths. describes ICReDD’s approach: using computational reaction path searches to identify low-energy intermediates and guide experimental conditions (e.g., solvent choice, catalyst screening). For example, simulating the activation energy of spirocyclization versus side reactions (e.g., dimerization) can reduce trial-and-error experimentation .

Q. What experimental strategies resolve contradictions in spectral data interpretation?

Discrepancies in NMR or IR assignments often arise from conformational flexibility or tautomerism. suggests:

  • Variable-temperature NMR : To identify dynamic processes (e.g., hindered rotation of the tert-butyl group).
  • Isotopic labeling : Replace labile protons (e.g., hydroxyl groups) with deuterium to simplify spectra.
  • Cross-validation : Compare experimental IR peaks with computed vibrational spectra (e.g., using Gaussian software) .

Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?

  • Derivatization : Modify substituents on the benzoyl or spirodecane moieties (e.g., replacing dimethylamino with morpholino) to assess impact on bioactivity.
  • Enzyme inhibition assays : highlights protocols for testing inhibition of kinases or proteases, using fluorescence polarization or SPR to measure binding affinity. Include controls for nonspecific interactions (e.g., bovine serum albumin) .
  • Molecular docking : Align computational predictions (e.g., AutoDock Vina) with experimental IC50 values to validate binding modes .

Methodological Considerations

Q. What are best practices for handling air- or moisture-sensitive intermediates during synthesis?

  • Use Schlenk lines or gloveboxes for reactions requiring inert atmospheres.
  • Pre-dry solvents (e.g., THF over Na/benzophenone) and reagents (e.g., molecular sieves for amines).
  • Monitor reaction progress via TLC with fluorescence indicators to minimize exposure .

Q. How can researchers address low yields in spirocyclization steps?

  • Catalyst screening : Test Lewis acids (e.g., ZnCl₂) or organocatalysts (e.g., proline derivatives) to stabilize transition states.
  • Microwave-assisted synthesis : notes that controlled microwave heating can enhance reaction rates and selectivity for complex heterocycles .

Data Management and Reproducibility

Q. What frameworks ensure reproducibility in synthesizing and characterizing this compound?

  • Detailed reaction logs : Document exact stoichiometry, solvent batches, and purification gradients.
  • Open-source spectral databases : Upload IR/NMR data to platforms like NMReData for peer validation.
  • Automated workflows : Use software (e.g., ChemAxon) to standardize data annotation and sharing .

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